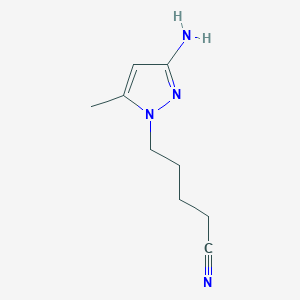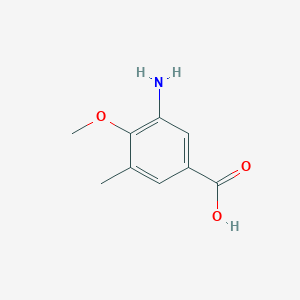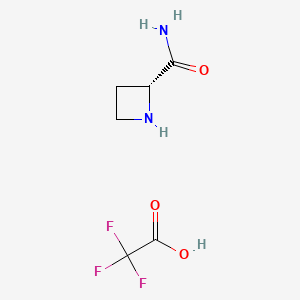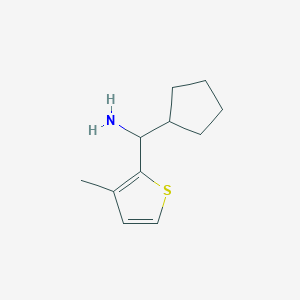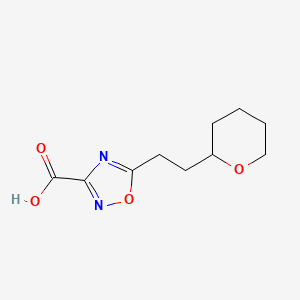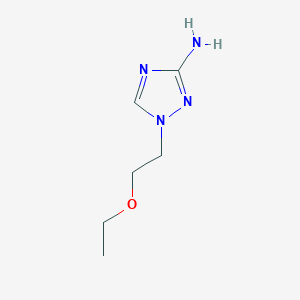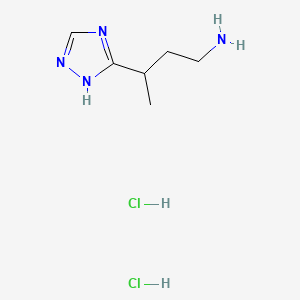
3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a triazole derivative with an appropriate butanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives[5][5].
Scientific Research Applications
3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects. For example, in medicinal applications, it may inhibit the synthesis of essential biomolecules in pathogens, leading to their death .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Another triazole derivative with similar structural features but different functional groups.
Paclobutrazol: A triazole fungicide used in agriculture.
Uniconazole: Another triazole-based plant growth regulator.
Uniqueness
3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in various fields .
Properties
Molecular Formula |
C6H14Cl2N4 |
|---|---|
Molecular Weight |
213.11 g/mol |
IUPAC Name |
3-(1H-1,2,4-triazol-5-yl)butan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H12N4.2ClH/c1-5(2-3-7)6-8-4-9-10-6;;/h4-5H,2-3,7H2,1H3,(H,8,9,10);2*1H |
InChI Key |
GIMSVAHIYQUHMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)C1=NC=NN1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-olhydrochloride](/img/structure/B13525793.png)

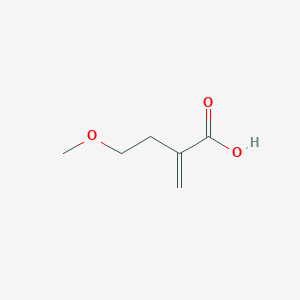
![2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid](/img/structure/B13525810.png)

![Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13525815.png)
